Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxylate
Overview
Description
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a chemical compound with the molecular formula C13H18BNO4 . It’s commonly used in the preparation of various pharmaceutical and chemical intermediates .
Synthesis Analysis
While specific synthesis methods for your compound aren’t available, similar compounds are often synthesized through borylation reactions .Molecular Structure Analysis
The molecular structure of similar compounds typically includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a boiling point of 383.9±27.0 °C (Predicted), a density of 1.12, and a pKa of 1.68±0.12 (Predicted) .Scientific Research Applications
Organic Synthesis
This compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . It is used in the synthesis of various other compounds due to its high stability, low toxicity, and high reactivity in various transformation processes .
Drug Development
In the field of drug development, boronic acid compounds like this are usually used as enzyme inhibitors or specific ligand drugs . They have applications in treating tumors and microbial infections .
Anticancer Drugs
Boric acid compounds can also be used in the development of anticancer drugs . They have shown potential in treating various types of cancers .
Fluorescent Probes
These compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This makes them useful in various diagnostic applications .
Drug Carriers
Boronic ester bonds, like those in this compound, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
Polymer Synthesis
This compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers have unique optical and electrochemical properties .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the synthesis of pharmaceuticals and other organic compounds .
Mode of Action
Compounds containing the 1,3,2-dioxaborolane moiety are known to be involved in borylation reactions . These reactions typically involve the formation of carbon-boron bonds, which can be further functionalized to create a wide variety of organic compounds .
Biochemical Pathways
The formation of carbon-boron bonds is a key step in many synthetic pathways, particularly in the synthesis of pharmaceuticals .
Pharmacokinetics
It’s worth noting that the compound’s molecular weight (2631 g/mol ) falls within the range generally considered favorable for oral bioavailability.
Result of Action
The ability to form carbon-boron bonds can be leveraged to create a wide variety of organic compounds, including pharmaceuticals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound may be sensitive to oxygen, moisture, or higher temperatures.
properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c1-10(2)11(3,4)17-12(16-10)7-6-13-8(18-7)9(14)15-5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXGGKMCYIAXHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1393827-96-7 | |
Record name | methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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